Cas no 1053656-67-9 (5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo3,4-cpyrazole-1,5-dicarboxylate)

5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo3,4-cpyrazole-1,5-dicarboxylate structure
1053656-67-9 structure
商品名:5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo3,4-cpyrazole-1,5-dicarboxylate
CAS番号:1053656-67-9
MF:C13H22N4O4
メガワット:298.33818
CID:97867
PubChem ID:45789812

5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo3,4-cpyrazole-1,5-dicarboxylate 化学的及び物理的性質

名前と識別子

    • 5-tert-Butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
    • 5-O-tert-butyl 1-O-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
    • Pyrrolo[3,4-c]pyrazole-1,5-dicarboxylic acid, 3-amino-3a,4,6,6a-tetrahydro-, 5-(1,1-dimethylethyl) 1-ethyl ester
    • AG-D-18763
    • AK-27572
    • CTK0G9255
    • FT-0645717
    • PubChem15984
    • 3-Amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylic acid 5-tert-butyl 1-ethyl ester
    • 5-tert-butyl 1-ethyl 3-aMino-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
    • 5-(tert-butyl) 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
    • 1053656-67-9
    • DTXSID50672039
    • AKOS015854636
    • A849509
    • 5-tert-butyl1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
    • 5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo3,4-cpyrazole-1,5-dicarboxylate
    • インチ: InChI=1S/C13H22N4O4/c1-5-20-12(19)17-9-7-16(6-8(9)10(14)15-17)11(18)21-13(2,3)4/h8-9H,5-7H2,1-4H3,(H2,14,15)
    • InChIKey: QPGYUAXVMWLYLW-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)N1C2CN(CC2C(=N)N1)C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 298.16400
  • どういたいしつりょう: 298.16410520g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 97.5Ų

じっけんとくせい

  • 密度みつど: 1.37
  • PSA: 97.46000
  • LogP: 0.97790

5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo3,4-cpyrazole-1,5-dicarboxylate セキュリティ情報

5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo3,4-cpyrazole-1,5-dicarboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo3,4-cpyrazole-1,5-dicarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T281145-5mg
5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
1053656-67-9
5mg
$ 370.00 2022-06-02
Alichem
A049003394-1g
5-tert-Butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
1053656-67-9 95%
1g
$505.00 2023-09-04
Ambeed
A468295-1g
5-tert-Butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
1053656-67-9 95+%
1g
$546.0 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1755892-1g
5-(tert-Butyl) 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
1053656-67-9 98%
1g
¥4586.00 2024-08-09
Chemenu
CM188504-1g
5-(tert-butyl) 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
1053656-67-9 95%
1g
$601 2023-03-07
TRC
T281145-2.5mg
5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
1053656-67-9
2.5mg
$ 200.00 2022-06-02
TRC
T281145-10mg
5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
1053656-67-9
10mg
$ 585.00 2022-06-02

5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo3,4-cpyrazole-1,5-dicarboxylate 関連文献

5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo3,4-cpyrazole-1,5-dicarboxylateに関する追加情報

Introduction to 5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-cpyrazole-1,5-dicarboxylate (CAS No. 1053656-67-9)

5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-cpyrazole-1,5-dicarboxylate, identified by the CAS number 1053656-67-9, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyrazole class, a heterocyclic framework known for its broad spectrum of biological activities and potential therapeutic applications. The presence of multiple functional groups, including a tert-butyl substituent, an ethyl group, an amino group, and carboxylate moieties, contributes to its unique chemical properties and reactivity.

The tert-butyl group at the 5-position of the pyrrolopyrazole core enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and bioavailability in drug design. The ethyl substituent at the 1-position introduces an additional layer of structural complexity and may influence the compound's interactions with biological targets. The amino group at the 3-position serves as a potential site for hydrogen bonding or further derivatization, while the carboxylate groups at positions 1 and 5 provide acidic properties that could be exploited in various biochemical pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of this compound with potential biological targets. Studies suggest that 5-tert-butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-cpyrazole-1,5-dicarboxylate may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory responses and cancer progression. The tetrahydropyrrolopyrazole scaffold is particularly noteworthy for its ability to modulate enzyme kinetics through precise steric and electronic interactions.

In vitro studies have demonstrated promising results regarding the pharmacological profile of this compound. Researchers have explored its potential as a lead candidate for developing novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. The amino group at position 3 has been identified as a critical residue for binding to specific protein targets, while the carboxylate groups contribute to charge-based interactions with negatively charged residues in biological membranes.

The synthesis of 5-tert-butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-cpyrazole-1,5-dicarboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the pyrrolopyrazole core with high precision. These techniques not only enhance synthetic efficiency but also allow for structural modifications that can fine-tune biological activity.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. By leveraging computational tools like molecular dynamics simulations and virtual screening algorithms, researchers can identify key pharmacophoric elements within the molecule that are essential for target binding. This approach has accelerated the discovery process in medicinal chemistry by enabling rapid evaluation of large libraries of compounds.

The tert-butyl group, in particular, has been shown to play a pivotal role in stabilizing certain conformations of the molecule that are favorable for binding to biological targets. This structural feature is often exploited in drug design to improve binding affinity and reduce off-target effects. Similarly, the ethyl substituent at position 1 contributes to hydrophobic interactions with lipid-rich environments within cells.

Recent publications have highlighted the importance of functional group diversity in enhancing drug-like properties. The combination of an amino group and carboxylate moieties in 5-tert-butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-cpyrazole-1,5-dicarboxylate provides multiple interaction points with biological targets, which can be leveraged to develop molecules with improved pharmacokinetic profiles. These features make it an attractive candidate for further exploration in drug discovery initiatives.

The compound's potential applications extend beyond traditional small-molecule drug development. Researchers are investigating its utility as a building block for larger peptidomimetics or as a component in combination therapies targeting multiple disease pathways simultaneously. This versatility underscores the importance of developing versatile chemical scaffolds that can be modified to address diverse therapeutic needs.

In conclusion,5-tert-butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-cpyrazole-1,5-dicarboxylate (CAS No. 1053656—67—9) represents a promising candidate for further pharmacological investigation due to its unique structural features and potential biological activities。The presence of key functional groups such as the tert-butyl group, ethyl substituent,amino group,and carboxylate moieties enhances its suitability for drug design applications。Advances in computational chemistry,synthetic methodologies,and molecular modeling continue to drive interest in this class of compounds,offering new opportunities for therapeutic development。

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1053656-67-9)5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo3,4-cpyrazole-1,5-dicarboxylate
A849509
清らかである:99%
はかる:1g
価格 ($):491.0